4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a pyrazolone ring, and various aromatic substituents
Preparation Methods
The synthesis of 4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with 4-(4-methylphenyl)-1,3-thiazol-2-amine, followed by cyclization with phenylhydrazine and subsequent oxidation to form the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid .
Chemical Reactions Analysis
4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research has indicated its potential use in drug discovery and development, particularly in targeting specific enzymes and receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to other similar compounds, 4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of structural features and bioactivity. Similar compounds include:
4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one: This compound shares the dimethylaminobenzylidene moiety but differs in the heterocyclic ring structure.
N’-(4-(diethylamino)benzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide: This compound has a similar pyrazole core but different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which contribute to its diverse range of applications and bioactivity.
Properties
Molecular Formula |
C28H24N4OS |
---|---|
Molecular Weight |
464.6g/mol |
IUPAC Name |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one |
InChI |
InChI=1S/C28H24N4OS/c1-19-9-13-21(14-10-19)25-18-34-28(29-25)32-27(33)24(26(30-32)22-7-5-4-6-8-22)17-20-11-15-23(16-12-20)31(2)3/h4-18H,1-3H3/b24-17+ |
InChI Key |
ZWVNMDDIGJJGNI-JJIBRWJFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)/C(=C/C4=CC=C(C=C4)N(C)C)/C(=N3)C5=CC=CC=C5 |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=CC4=CC=C(C=C4)N(C)C)C(=N3)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=CC4=CC=C(C=C4)N(C)C)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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